N-((1-Methylcyclohexyl)methyl)thietan-3-amine
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Overview
Description
N-((1-Methylcyclohexyl)methyl)thietan-3-amine is an organic compound that features a thietane ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methylcyclohexyl)methyl)thietan-3-amine typically involves the reaction of 1-methylcyclohexylmethylamine with a thietane derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methylcyclohexyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives .
Scientific Research Applications
N-((1-Methylcyclohexyl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-Methylcyclohexyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
N-Methylcyclohexylamine: Similar in structure but lacks the thietane ring.
3-methyl-N-(1-methylcyclohexyl)aniline: Contains a similar cyclohexyl group but differs in the aromatic ring structure.
Uniqueness
N-((1-Methylcyclohexyl)methyl)thietan-3-amine is unique due to the presence of both a thietane ring and a cyclohexyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C11H21NS |
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Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-[(1-methylcyclohexyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-11(5-3-2-4-6-11)9-12-10-7-13-8-10/h10,12H,2-9H2,1H3 |
InChI Key |
CFNTWJKHPKTWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CNC2CSC2 |
Origin of Product |
United States |
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